3'-Guanylic acid, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3’-Guanylic acid, monosodium salt can be synthesized through microbial fermentation. The process involves the conversion of sugars into AICA ribonucleotide by a bacterium, which is then chemically converted to 3’-Guanylic acid . The fermentation process typically uses tapioca starch as a sugar source .
Industrial Production Methods
Industrial production of 3’-Guanylic acid, monosodium salt is based on microbial fermentation. The bacterium used in the process converts sugars into AICA ribonucleotide, which is subsequently converted chemically to 3’-Guanylic acid . This method is efficient and widely used in the food industry to produce flavor enhancers.
Chemical Reactions Analysis
Types of Reactions
3’-Guanylic acid, monosodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can lead to the formation of different oxidation states of the compound.
Reduction: This reaction involves the gain of electrons and can convert the compound to its reduced form.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of different derivatives of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of guanine derivatives, while substitution reactions can produce various guanosine analogs.
Scientific Research Applications
3’-Guanylic acid, monosodium salt has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of nucleotides and nucleic acids.
Biology: It plays a crucial role in cellular processes, including signal transduction and energy transfer.
Medicine: It is used in the development of antiviral and anticancer drugs.
Mechanism of Action
The mechanism of action of 3’-Guanylic acid, monosodium salt involves its role as a nucleotide in various biological processes. It acts as a monomer in RNA, participating in the formation of RNA strands during transcription . The compound also plays a role in signal transduction by acting as a secondary messenger in various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Guanosine monophosphate:
Cyclic guanosine monophosphate: This compound has a cyclic structure and plays a role in hormonal signaling.
Disodium guanylate: This is a salt form of guanosine monophosphate and is used as a flavor enhancer.
Uniqueness
3’-Guanylic acid, monosodium salt is unique due to its specific position of the phosphate group, which gives it distinct chemical properties and biological functions. Its role as a flavor enhancer and its involvement in various biological processes make it a valuable compound in both scientific research and industry.
Properties
CAS No. |
97416-83-6 |
---|---|
Molecular Formula |
C10H13N5NaO8P |
Molecular Weight |
385.20 g/mol |
IUPAC Name |
sodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C10H14N5O8P.Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-5(17)6(3(1-16)22-9)23-24(19,20)21;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);/q;+1/p-1/t3-,5-,6-,9-;/m1./s1 |
InChI Key |
MJXCRZUMPHSNGI-GWTDSMLYSA-M |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)(O)[O-])O)N=C(NC2=O)N.[Na+] |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)OP(=O)(O)[O-])O)N=C(NC2=O)N.[Na+] |
Related CAS |
117-68-0 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.